Cas no 1788784-12-2 (2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide)

2,6-Difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide is a fluorinated benzenesulfonamide derivative featuring a furan-2-yl and methoxyethyl substituent. This compound is of interest in medicinal and agrochemical research due to its unique structural motif, combining a sulfonamide group with aromatic fluorine atoms and a heterocyclic furan ring. The presence of fluorine enhances metabolic stability and bioavailability, while the furan moiety may contribute to selective binding interactions. Its benzenesulfonamide core is commonly associated with biological activity, making it a potential intermediate for the development of enzyme inhibitors or receptor modulators. The compound's synthetic versatility allows for further functionalization, supporting diverse applications in drug discovery and chemical biology.
2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide structure
1788784-12-2 structure
Product Name:2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
CAS No:1788784-12-2
MF:C13H13F2NO4S
MW:317.308429479599
CID:5367706
Update Time:2025-10-28

2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
    • Inchi: 1S/C13H13F2NO4S/c1-19-12(11-6-3-7-20-11)8-16-21(17,18)13-9(14)4-2-5-10(13)15/h2-7,12,16H,8H2,1H3
    • InChI Key: DNXNASNSWUMCQL-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2=CC=CO2)OC)(=O)=O)=C(F)C=CC=C1F

2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide Pricemore >>

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Additional information on 2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide

2,6-Difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide: A Comprehensive Overview

The compound with CAS No. 1788784-12-2, commonly referred to as 2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide, is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in modulating various biological pathways, making it a promising candidate for drug development.

The benzenesulfonamide core of this molecule serves as a versatile scaffold, enabling the attachment of diverse functional groups. The presence of fluorine atoms at the 2 and 6 positions of the benzene ring enhances the molecule's stability and bioavailability. Additionally, the furan moiety introduces electronic effects that can influence the compound's interaction with biological targets.

Recent advancements in synthetic chemistry have facilitated the efficient synthesis of 2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide. Researchers have employed novel catalytic systems and optimized reaction conditions to achieve high yields and purity levels. These methods not only ensure scalability but also minimize environmental impact, aligning with current green chemistry principles.

In terms of pharmacological activity, this compound has demonstrated potent inhibitory effects on key enzymes involved in inflammatory and immune response pathways. For instance, studies have shown that it can effectively inhibit cyclooxygenase (COX), a critical target in anti-inflammatory drug development. Furthermore, its ability to modulate prostaglandin synthesis suggests potential applications in treating conditions such as arthritis and cardiovascular diseases.

The incorporation of a methoxy group within the molecule's structure plays a pivotal role in enhancing its pharmacokinetic properties. This group improves solubility and absorption, thereby increasing the compound's bioavailability. Such attributes are crucial for developing orally administered drugs with optimal therapeutic efficacy.

Recent computational studies have provided deeper insights into the molecular interactions of CAS No. 1788784-12-2 with biological targets. Advanced docking simulations reveal that the compound exhibits strong binding affinities to specific receptor sites, which could be exploited for designing more effective therapeutic agents. These findings underscore the importance of structural modifications in optimizing drug candidates.

In conclusion, 2,6-difluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide represents a cutting-edge molecule with immense potential in pharmaceutical research. Its unique chemical structure, combined with advanced synthetic methodologies and pharmacological insights, positions it as a valuable asset in the quest for innovative therapeutic solutions.

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